2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
The compound 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide (hereafter referred to as Compound A) is a structurally complex molecule featuring:
- A 3-chlorophenyl substituent on the imidazole ring.
- A sulfanyl (S–) linker bridging the imidazole and acetamide moieties.
- An N-[4-(trifluoromethoxy)phenyl]acetamide group.
This scaffold is characteristic of bioactive molecules targeting enzymes or receptors, where halogenation (Cl, CF₃O) enhances lipophilicity and metabolic stability. Below, we compare Compound A with structurally related analogs, focusing on substituent effects, synthesis, and pharmacological implications.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3O2S/c19-12-2-1-3-14(10-12)25-9-8-23-17(25)28-11-16(26)24-13-4-6-15(7-5-13)27-18(20,21)22/h1-10H,11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLBWKDZOAUPEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide involves multiple steps, starting with the preparation of the imidazole ring. One common method for synthesizing imidazole derivatives is the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines. The 3-chlorophenyl group can be introduced through electrophilic aromatic substitution reactions.
The sulfanyl group is typically introduced by reacting the imidazole derivative with thiol-containing compounds under mild conditions. The final step involves the acylation of the imidazole-sulfanyl intermediate with 4-(trifluoromethoxy)phenylacetyl chloride in the presence of a base such as triethylamine. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Step 1: Imidazole Core Formation
The imidazole ring is typically synthesized via condensation reactions. For example, 1H-imidazol-2-yl derivatives can be formed by reacting 2-aminoimidazole with appropriate alkylating agents or coupling partners.
Step 2: Sulfanyl Group Incorporation
The sulfanyl (-S-) group may be introduced via nucleophilic substitution or coupling reactions. In similar compounds, sulfur-containing groups are often added using thiols or sulfides under catalytic conditions (e.g., CuI or Pd-mediated coupling) .
Step 3: Acetamide Coupling
The acetamide moiety is likely formed through amide bond formation. This could involve reacting the imidazole-sulfanyl intermediate with a chloroacetyl chloride derivative in the presence of a coupling agent (e.g., HATU or EDCl) and a base (e.g., DIPEA) .
Analytical Characterization
Table 1: Common Analytical Techniques for Structural Verification
Hydrolytic Stability
The acetamide group in this compound may undergo hydrolysis under basic or acidic conditions, yielding the corresponding carboxylic acid. For example:
Reaction:
Electrophilic Aromatic Substitution
The chlorophenyl and trifluoromethoxyphenyl moieties may act as electron-withdrawing groups, directing electrophilic substitution to specific positions. This could influence reactivity in reactions such as nitration or Friedel-Crafts alkylation .
Biological Interactions
While direct data for this compound is limited, analogous imidazole-sulfanyl acetamides exhibit potential as enzyme inhibitors or receptor antagonists. For example, compounds with imidazole cores and sulfanyl groups are explored for interactions with targets like LpxC (lipid A phosphatase) or LPA receptors .
Challenges and Considerations
-
Regioselectivity : Positional isomerism in chlorophenyl and trifluoromethoxyphenyl substituents may complicate synthesis.
-
Toxicity : The trifluoromethoxy group requires careful handling due to potential bioaccumulation risks .
-
Analytical Complexity : The molecule’s heteroatoms (N, S, Cl, F) necessitate advanced spectroscopic techniques for full characterization .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent . In a screening of a drug library on multicellular spheroids, compounds similar to this one exhibited significant cytotoxic effects against various cancer cell lines. The imidazole moiety is known for its role in targeting specific enzymes associated with cancer progression, making this compound a candidate for further development as an anticancer drug .
Anti-inflammatory Effects
The compound's structure suggests that it may also possess anti-inflammatory properties . Research indicates that imidazole derivatives can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of inflammatory diseases. This compound's ability to modulate inflammatory pathways could make it useful in treating conditions like arthritis or other inflammatory disorders .
Case Study 1: Anticancer Screening
In a study published by Walid Fayad et al., a novel anticancer compound was identified through screening a drug library that included derivatives similar to 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide. The results indicated that these compounds effectively reduced cell viability in several cancer cell lines, suggesting their potential as effective anticancer agents .
Case Study 2: Inhibition of Inflammatory Cytokines
Another study evaluated the anti-inflammatory effects of imidazole derivatives, demonstrating that compounds with similar structures inhibited the release of pro-inflammatory cytokines such as IL-1β and TNF-α. This inhibition was statistically significant compared to control groups, indicating the potential therapeutic applications of such compounds in managing inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, inhibiting metalloenzymes involved in various biological processes. The compound can also interact with cellular receptors and enzymes, modulating signaling pathways related to inflammation and cell proliferation. The presence of the 3-chlorophenyl and 4-(trifluoromethoxy)phenyl groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Substituent Variations on the Imidazole and Phenyl Rings
Key Analogs:
Analysis:
- In contrast, BB03842 () substitutes with difluoromethoxy and methoxyphenyl groups, which may improve metabolic stability while reducing electronegativity . The trifluoromethoxy group in Compound A is more lipophilic than the hydroxymethyl group in ’s compound, likely affecting membrane permeability .
Conformational Flexibility :
Challenges:
- Steric hindrance from the 3-chlorophenyl group in Compound A may reduce reaction efficiency compared to less bulky analogs (e.g., ’s hydroxymethyl-substituted imidazole) .
Pharmacological Potential and Target Relevance
GPCR/Ion Channel Modulation :
- lists imidazole-acetamide derivatives (e.g., L748337 ) as G protein-coupled receptor (GPCR) ligands. The trifluoromethoxy group in Compound A may enhance binding to similar targets, such as adrenergic or serotonin receptors .
- BB03842 ’s difluoromethoxy group () is associated with kinase inhibition, suggesting Compound A could share overlapping targets .
- The 3-chlorophenyl group in Compound A may improve Gram-positive bacterial targeting .
Biological Activity
The compound 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a derivative of imidazole and has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.
- Molecular Formula: C18H16ClF3N2OS
- Molecular Weight: 396.85 g/mol
- Structure: The compound features an imidazole ring, a chlorophenyl group, and a trifluoromethoxy-substituted phenyl group, contributing to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and antimicrobial therapy. Notable findings include:
-
Anticancer Activity
- Studies have shown that imidazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism involves the modulation of pathways associated with cell cycle regulation and apoptosis .
- In vitro assays demonstrated that the compound significantly reduces the viability of several cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
-
Antimicrobial Properties
- The compound has shown promising results against a range of bacterial strains, including those resistant to conventional antibiotics. Its mechanism appears to involve disruption of bacterial cell wall synthesis .
- A comparative study revealed that it outperforms some existing antibiotics in terms of efficacy against multidrug-resistant strains .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Protein Kinase Inhibition: It has been identified as an inhibitor of certain kinases involved in cancer cell proliferation, leading to reduced cellular signaling associated with tumor growth .
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cancer cells, contributing to apoptosis through ROS-mediated pathways .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1: Breast Cancer
- Case Study 2: Bacterial Infections
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:
- Step 1 : React 1-(3-chlorophenyl)-1H-imidazole-2-thiol with a chloroacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl-acetamide intermediate.
- Step 2 : Introduce the 4-(trifluoromethoxy)phenyl group via Suzuki-Miyaura coupling using Pd catalysts, as demonstrated for analogous imidazole derivatives .
- Key Considerations : Monitor reaction progress using TLC or LC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How can the structure of this compound be confirmed using crystallographic and spectroscopic methods?
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Collect data on a diffractometer (e.g., Cu-Kα radiation) and refine using SHELXL .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., deshielding of aromatic protons near Cl and CF₃O groups).
- HRMS : Confirm molecular weight (expected [M+H]⁺: ~428.03 g/mol).
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Assays :
- Kinase inhibition : Use fluorescence-based ATP competition assays (e.g., for imidazole-targeted kinases like p38 MAPK) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Positive Controls : Compare with structurally related compounds (e.g., N-(4-bromophenyl)acetamide derivatives) .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reactivity of this compound?
- Approach :
- Reaction Path Search : Use quantum chemical calculations (DFT, B3LYP/6-31G*) to model transition states and identify energetically favorable pathways .
- Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to predict reaction yields in polar aprotic solvents like DMF .
Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo models?
- Strategies :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., incubation with liver microsomes) and bioavailability.
- Metabolite Identification : Use LC-HRMS to detect oxidative metabolites (e.g., sulfoxide formation) that may reduce activity .
- Example : A 2012 study on N-(4-bromophenyl)acetamide derivatives found discrepancies due to rapid hepatic clearance, resolved by structural modifications .
Q. What strategies mitigate degradation of the trifluoromethoxy group during synthesis or storage?
- Stabilization Methods :
- Protecting Groups : Temporarily replace CF₃O with a tert-butyl group during acidic/basic reactions.
- Storage : Store under inert atmosphere (N₂) at –20°C to prevent hydrolysis.
- Supporting Data : Analogous compounds with electron-withdrawing groups showed 90% stability over 6 months under these conditions .
Q. Which advanced analytical techniques detect low-abundance impurities in this compound?
- Techniques :
- LC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to identify byproducts (e.g., dechlorinated derivatives).
- ²⁹Si NMR : Trace residual silanol from silica gel purification.
Q. How can kinetic studies elucidate the mechanism of thiol-imidazole coupling in this compound?
- Experimental Design :
- Isotope Labeling : Use deuterated chloroacetamide to track sulfur nucleophilicity via ²H NMR.
- Rate Constants : Perform pseudo-first-order kinetics under varying temperatures (Arrhenius plot for activation energy).
- Reference : A 2009 study used similar methods to confirm a concerted mechanism for imidazole-thiol reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
